
4-(Aminomethyl)cubane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)cubane-1-carboxylic acid is a unique compound characterized by its cubane structure, which is a highly strained, cage-like hydrocarbon. The cubane framework is known for its rigidity and stability, making it an interesting subject for research in various scientific fields.
準備方法
The synthesis of 4-(Aminomethyl)cubane-1-carboxylic acid typically involves multiple steps, starting from simpler cubane derivatives. One common method includes the functionalization of cubane carboxylic acids. For instance, the Hofer–Moest reaction under flow conditions has been used for the electrochemical functionalization of cubane carboxylic acids . This method is advantageous due to its mild conditions and compatibility with other oxidizable functional groups.
化学反応の分析
4-(Aminomethyl)cubane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
4-(Aminomethyl)cubane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a scaffold for the synthesis of more complex molecules due to its stable and rigid structure.
Biology: The compound’s unique structure allows it to be used in the study of molecular interactions and enzyme mechanisms.
Medicine: Its potential as a drug candidate is being explored, particularly for its ability to act as a bioisostere for benzene rings.
作用機序
The mechanism by which 4-(Aminomethyl)cubane-1-carboxylic acid exerts its effects is largely dependent on its interaction with molecular targets. The cubane structure can mimic the spatial arrangement of other functional groups, allowing it to interact with enzymes and receptors in unique ways. This interaction can lead to the modulation of biochemical pathways, making it a valuable tool in drug discovery and development.
類似化合物との比較
4-(Aminomethyl)cubane-1-carboxylic acid can be compared to other cubane derivatives and similar cage-like structures such as:
4-Methoxycarbonylcubanecarboxylic acid: Another cubane derivative with different functional groups, used in similar applications.
Bicyclo[1.1.1]pentane: A smaller cage-like structure that also serves as a bioisostere for benzene rings.
Bicyclo[2.2.2]octane: Another rigid, cage-like structure used in materials science and medicinal chemistry.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and interaction profiles compared to other similar compounds.
特性
分子式 |
C10H11NO2 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC名 |
4-(aminomethyl)cubane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c11-1-9-2-5-3(9)7-4(9)6(2)10(5,7)8(12)13/h2-7H,1,11H2,(H,12,13) |
InChIキー |
RFQWPYJDNGRCCF-UHFFFAOYSA-N |
正規SMILES |
C(C12C3C4C1C5C2C3C45C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


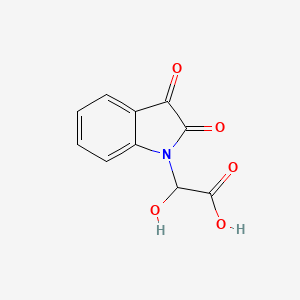

![(R)-3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid](/img/structure/B13114197.png)
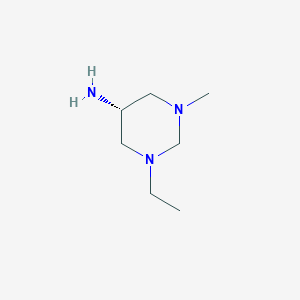
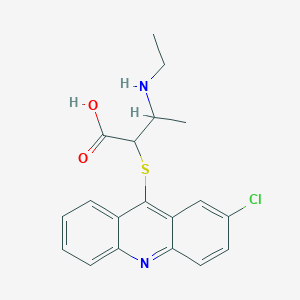



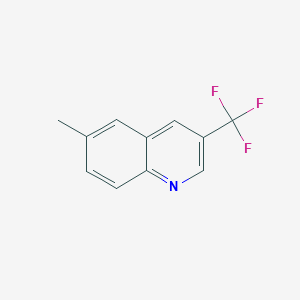
![7-Hydroxyisoxazolo[4,5-b]pyridine-3-carboxylicacid](/img/structure/B13114241.png)
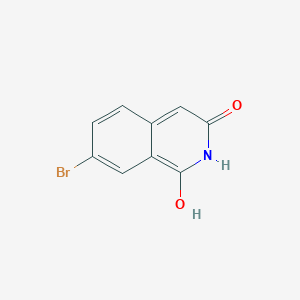
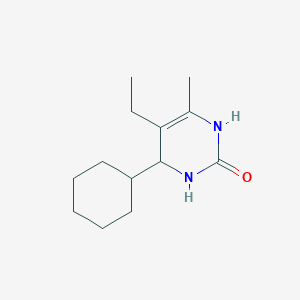
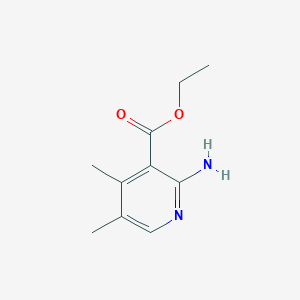
![1-Methyl-1,2,4,5,6,6a-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B13114266.png)
